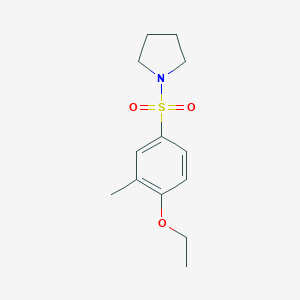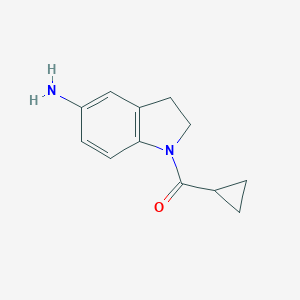
(5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone (ACM) is a synthetic molecule that has been studied for its potential applications in a variety of scientific research areas. ACM is a cyclopropyl-containing compound, which is a rare structural feature among small molecules. It has been studied for its ability to modulate the activity of several proteins, including ion channels, G-protein coupled receptors, and enzymes. ACM has also been used as a tool to study the structure-activity relationship of proteins and to develop new drugs.
Applications De Recherche Scientifique
Tryptophan Metabolism and Impact on Health
Tryptophan, a precursor to 5-hydroxytryptophan synthesis, undergoes metabolic transformations influenced by diet and microbiome, contributing to metabolic diseases through intestinal inflammation and permeability. The indole tryptophan metabolites, produced by gut bacteria, exhibit anti-inflammatory and beneficial metabolic effects, impacting diabetes, metabolic disease, and inflammatory bowel disease (Galligan, 2018). The essential amino acid L-tryptophan, a precursor of serotonin, affects aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, with dietary Trp potentially influencing brain Trp availability and the rate of 5-HT biosynthesis (Höglund et al., 2019).
Serotonin Synthesis and Neurological Implications
The study of α-methyl-l-tryptophan (α-MTrp), an analog of tryptophan, suggests its potential as a tracer to study brain 5-HT synthesis rates, although its metabolism via the kynurenine pathway in some circumstances may affect its efficacy. This research offers insights into the control of 5-HT synthesis and its alterations by drugs or neuropsychiatric disorders (Diksic & Young, 2001).
Metabolic Pathways in Health and Disease
The tryptophan metabolic pathways involve serotonin, kynurenine, and their metabolites, which significantly impact neurodegenerative diseases, immune responses, and inflammatory conditions. Notably, the gut microbiome's role in regulating the production of host tryptophan metabolites and generating bioactive metabolites itself emphasizes the complexity and importance of these pathways in health and disease (Grifka-Walk et al., 2021).
Indole Structure Metabolites as Biomarkers
Indolic structure metabolites, products of microbial biotransformation of tryptophan, are gaining attention as potential biomarkers for non-infection diseases. These metabolites, including serotonin, melatonin, and various indoles, have shown association with cardiovascular, brain, and gastrointestinal diseases, highlighting the importance of maintaining their levels within the normal range for health and disease management (Beloborodova et al., 2020).
Propriétés
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYDFTDAOXGPBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
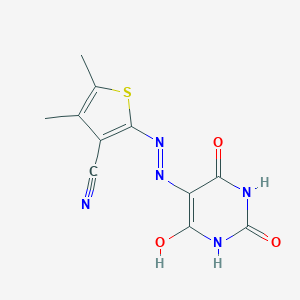
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
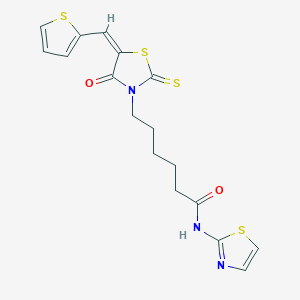
![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
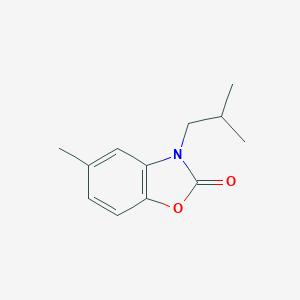
![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
